N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is a synthetic organic compound that features a pyridazinone moiety linked to a phenyl group, which is further connected to a cinnamamide structure
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets involved in disease pathways.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features might also make it useful in the design of catalysts or other functional materials.
Future Directions
Future research could focus on further exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Given the promising results of similar compounds in anticonvulsant activity and muscle relaxant activity , this compound could be a potential candidate for further investigation in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone is reacted with a halogenated benzene derivative.
Formation of the Cinnamamide Moiety: The final step involves the coupling of the phenyl-substituted pyridazinone with cinnamic acid or its derivatives using amide bond-forming reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and cinnamamide moieties, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl chains.
Mechanism of Action
The mechanism by which N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide exerts its effects depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a cinnamamide group.
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide: Features a benzamide group, differing in the aromatic substitution pattern.
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propionamide: Contains a propionamide group, offering different steric and electronic properties.
Uniqueness
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is unique due to its combination of a pyridazinone core with a cinnamamide moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-20(25)14-12-18(22-23)16-9-5-6-10-17(16)21-19(24)13-11-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,24)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFPDABFOXEBA-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.